2-Amino-5-hydroxy-4-oxopentanoic acid
Overview
Description
2-Amino-5-hydroxy-4-oxopentanoic acid , also known as 5-Aminolevulinic acid (ALA) , is a naturally occurring compound with the chemical formula C<sub>5</sub>H<sub>9</sub>NO<sub>4</sub> . It plays a crucial role in the biosynthesis of heme, a component of hemoglobin and other essential proteins. ALA is involved in the production of porphyrins, which are essential for various biological processes.
Synthesis Analysis
The synthesis of ALA can occur through several pathways, including the Shemin pathway and the C4 pathway. In the Shemin pathway, ALA is formed from glycine and succinyl-CoA. The enzyme aminolevulinic acid synthase (ALAS) catalyzes this reaction. ALA can also be synthesized from glutamate via the C4 pathway.
Molecular Structure Analysis
The molecular structure of ALA consists of a five-carbon backbone with an amino group (NH<sub>2</sub>) at position 2 and a hydroxyl group (OH) at position 5. The keto group (C=O) at position 4 gives rise to the “oxo” part of its name. The structure is as follows:
H
|
H2N - C - CH2 - COOH
|
OH
Chemical Reactions Analysis
- ALA Dehydratase Reaction : ALA undergoes a dehydration reaction catalyzed by the enzyme ALA dehydratase , resulting in the formation of porphobilinogen .
- Porphobilinogen Deaminase Reaction : Porphobilinogen is further converted into hydroxymethylbilane through a deamination reaction.
- Heme Biosynthesis : ALA is a precursor in the biosynthesis of heme, which is essential for oxygen transport in red blood cells.
Physical And Chemical Properties Analysis
- Solubility : ALA is water-soluble and can be administered orally or topically.
- Melting Point : ALA melts in the range of 150–156°C .
- Heavy Metals : ALA complies with heavy metal limits (≤ 0.001%).
Scientific Research Applications
Biochemical Analysis
2-Amino-5-hydroxy-4-oxopentanoic acid has been studied for its biochemical interactions. For instance, it has been used in the analysis of pyruvate kinase, where its reactivity with cysteine was identified through alkylation experiments with 5-chloro-4-oxopentanoic acid, providing insights into enzyme function (Chalkley & Bloxham, 1976).
Synthesis and Isotopomer Preparation
This compound has also been used in the preparation of isotopomers, which are essential in biosynthesis studies. For example, its use in synthesizing isotopomers of 5-aminolevulinic acid, a precursor in porphyrin biosynthesis, is significant for understanding biological systems like photosynthesis and oxygen transport (Shrestha‐Dawadi & Lugtenburg, 2003).
Electrosynthesis
The compound's electrosynthesis has been explored, providing an alternative method for its production. This process involves the electroreduction of methyl 5-nitro-4-oxopentanate, leading to the formation of 5-amino-4-oxopentanoic acid hydrochloride, which is essential in various chemical syntheses (Konarev, Lukyanets, & Negrimovskii, 2007).
Role in Enzymatic Inactivation
This amino acid derivative has been studied for its potential as a mechanism-based inactivator for enzymes. Its design was based on active site topology knowledge, demonstrating its application in enzymatic research and drug discovery (Mobashery, Ghosh, Tamura, & Kaiser, 1990).
Inhibition Studies
It has also been used in studies examining enzyme inhibition, such as in the synthesis of 2-benzyl-5-hydroxy-4-oxopentanoic acids, where its properties were evaluated for potential inhibitory effects against carboxypeptidase A (Wang, Jin, Zeng, & Tian, 2010).
Safety And Hazards
- ALA is generally well-tolerated, but some individuals may experience mild side effects such as nausea or skin photosensitivity during PDT.
- Precautions should be taken during PDT to avoid excessive sun exposure.
- Consultation with a healthcare professional is essential before using ALA.
Future Directions
- Ongoing research explores ALA’s potential in cancer therapy, neuroprotection, and other medical applications.
- Investigating novel formulations and delivery methods for enhanced ALA efficacy remains an area of interest.
properties
IUPAC Name |
2-amino-5-hydroxy-4-oxopentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-4(5(9)10)1-3(8)2-7/h4,7H,1-2,6H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTKOPTWTJLHNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-hydroxy-4-oxopentanoic acid | |
CAS RN |
4439-84-3 | |
Record name | 5-Hydroxy-4-oxonorvaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4439-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-hydroxy-4-oxopentanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004439843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-HYDROXY-4-OXONORVALINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW5BBJ7DQW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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